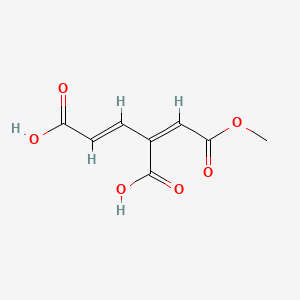

4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid

説明

4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid (C₈H₈O₆, MW 200.14) is a substituted pentenedioic acid featuring a methoxy-oxoethylidene group at the 4-position. This compound is generated during the oxidative degradation of lignin-derived phenolic compounds, such as vanillin, via oxygen-radical irradiation .

特性

CAS番号 |

81158-26-1 |

|---|---|

分子式 |

C8H8O6 |

分子量 |

200.14 g/mol |

IUPAC名 |

(E,4Z)-4-(2-methoxy-2-oxoethylidene)pent-2-enedioic acid |

InChI |

InChI=1S/C8H8O6/c1-14-7(11)4-5(8(12)13)2-3-6(9)10/h2-4H,1H3,(H,9,10)(H,12,13)/b3-2+,5-4- |

InChIキー |

BRLKMQDUIDXWEA-IAROGAJJSA-N |

異性体SMILES |

COC(=O)/C=C(/C=C/C(=O)O)\C(=O)O |

正規SMILES |

COC(=O)C=C(C=CC(=O)O)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid can be achieved through a multi-step process. One common method involves the reaction of squaric acid dichloride with pyridine and methyl cyanoacetate . The reaction is typically carried out in anhydrous dichloromethane at low temperatures to avoid contact with atmospheric moisture . The crude product is then crystallized from a mixture of dimethylformamide and methanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production of 4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid.

化学反応の分析

Types of Reactions

4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxoethylidene group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

科学的研究の応用

4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with unique properties.

作用機序

The mechanism by which 4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions . Its unique structure allows it to participate in a variety of chemical pathways, making it a versatile intermediate in organic synthesis .

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(2-methoxy-2-oxoethylidene)-2-pentenedioic acid and analogous compounds:

Physicochemical Properties

- Polarity and Solubility : The presence of two carboxylic acid groups in 4-(2-methoxy-2-oxoethylidene)-2-pentenedioic acid increases its polarity compared to ester derivatives like diethyl glutaconate. However, the methoxy-oxoethylidene group may reduce solubility in aqueous media due to hydrophobic contributions.

生物活性

4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid, a compound with significant potential in medicinal chemistry, has been the focus of various studies due to its biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H10O4

- IUPAC Name : 4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid

- CAS Number : Not specified in the search results.

The biological activity of 4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

- Antioxidant Activity : The compound acts as a scavenger of reactive oxygen species (ROS), which are implicated in various diseases.

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the severity of conditions like arthritis and colitis.

1. Antioxidant Properties

Research indicates that 4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid effectively reduces oxidative stress in cellular models. This property is crucial for its potential use in preventing oxidative damage associated with chronic diseases.

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and enzymes, thereby alleviating symptoms associated with inflammatory disorders.

Case Studies

Several studies have documented the biological effects of this compound:

- Neuroprotective Effects : In a study involving neurodegenerative models, 4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid showed promise in protecting neuronal cells from apoptosis induced by oxidative stress.

- Anti-cancer Activity : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

Data Summary

The following table summarizes key findings related to the biological activity of 4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。